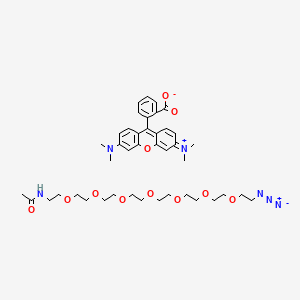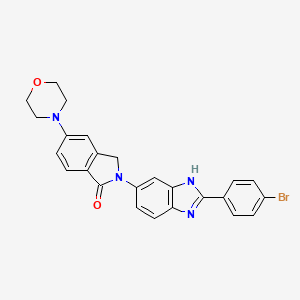
Cdk-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk-IN-11 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinases are a family of protein kinases involved in regulating the cell cycle. CDK9, in particular, plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the suppression of transcription and has potential therapeutic applications in cancer treatment .
Vorbereitungsmethoden
The synthesis of Cdk-IN-11 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes the following steps:
Formation of the core heterocycle: This involves the cyclization of appropriate starting materials under specific conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Cdk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cdk-IN-11 has several scientific research applications, including:
Cancer Research: As a CDK9 inhibitor, this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation Studies: This compound is used to investigate the mechanisms of transcriptional regulation by CDK9 and its role in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
Wirkmechanismus
Cdk-IN-11 exerts its effects by binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription. The molecular targets and pathways involved include the CDK9-cyclin T complex and the transcriptional machinery .
Vergleich Mit ähnlichen Verbindungen
Cdk-IN-11 is unique among CDK inhibitors due to its high selectivity for CDK9. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs but has significant toxicity.
Roscovitine: Another pan-CDK inhibitor with a broader spectrum of activity.
Dinaciclib: A second-generation CDK inhibitor with improved selectivity and potency.
This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in various biological processes and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C25H21BrN4O2 |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28) |
InChI-Schlüssel |
QJTVIYLRDQROJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
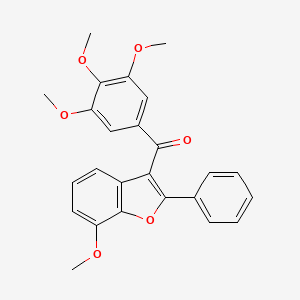

![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
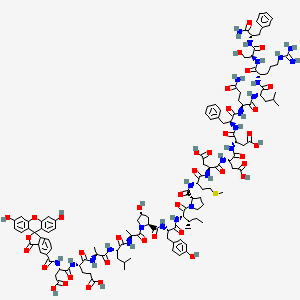

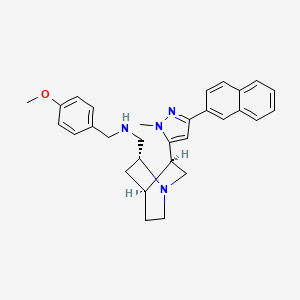
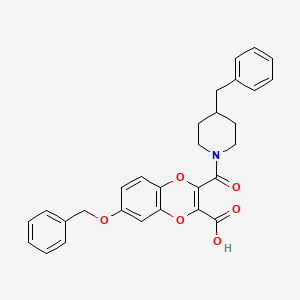
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
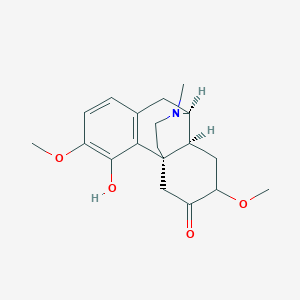
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
